Isopropyl hydrogen sulphate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulphate compounds often involves starting materials like cyanogenamide, methanol, and sulfuric acid. For instance, O-methyl-isoure hydrogen sulphate is synthesized using these materials under specific conditions to achieve high yield and purity. Optimal conditions include specific ratios of reactants, low reaction temperatures, and the use of acetone as a washing agent (Li Lua, 2011).

Molecular Structure Analysis

The molecular structure of sulphate ions in aqueous solutions has been studied over a broad temperature range, showing that the hydrogen sulphate ion becomes the dominant species at high temperatures. This shift from sulphate to hydrogen sulphate dominance highlights the importance of temperature in determining the molecular structure of these ions in solution (W. Rudolph, 1996).

Chemical Reactions and Properties

N-Sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate serves as an efficient and reusable catalyst for synthesizing xanthene derivatives, showcasing the chemical reactivity of sulphate-based compounds. The presence of anion hydrogen sulfate significantly promotes multi-component and condensation reactions (N. G. Khaligh & F. Shirini, 2015).

Physical Properties Analysis

The study of the hydrogen sulphate ion in aqueous solutions over a wide temperature range sheds light on its physical properties, such as dissociation behaviors and the impact of concentration on molecular symmetry (W. Rudolph, 1996).

Chemical Properties Analysis

The catalytic activities of compounds like N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate demonstrate the chemical properties of sulphate-containing catalysts in facilitating organic synthesis reactions under mild conditions (N. G. Khaligh & F. Shirini, 2015).

Applications De Recherche Scientifique

Catalysis and Synthesis

Isopropyl hydrogen sulphate plays a role in various catalytic and synthesis processes. For instance, it is involved in the indirect hydration of propylene to produce isopropanol, a process also known as the sulfuric-acid process. This method, one of the earliest for isopropanol production, utilizes sulfuric acid to react with propylene, generating mono and diisopropyl sulfates, which are then hydrolyzed to isopropanol. Despite its advantages, such as the ability to use a dilute refinery stream of propylene, the process is challenged by the corrosiveness of sulfuric acid and the need for high acid concentration and specific temperature conditions for the reaction to occur efficiently (humAn cArcinogens, 2008).

Sulfate Reduction Studies

Research on thermochemical sulfate reduction (TSR) by hydrogen sulfide (H2S) has provided insights into the catalytic role of H2S in promoting sulfate reduction in hydrocarbon-rich environments. Experiments have shown that the presence of H2S can significantly enhance the rate of TSR, a process relevant for understanding the natural reduction of sulfates in geological settings. The formation of organosulfur compounds from H2S reacting with hydrocarbons suggests a complex interaction between sulfur compounds and organic matter, highlighting the importance of isopropyl hydrogen sulphate in studying natural and industrial processes of sulfate reduction (Tongwei Zhang et al., 2008).

Ester Synthesis for Industrial Applications

The synthesis of ester base fluids for drilling mud formulation demonstrates the industrial application of isopropyl hydrogen sulphate. Catalysts like potassium hydrogen sulphate have been used in the synthesis of esters of propanol and isopropanol with lauric acid, showing that such processes can produce synthetic base fluids with properties suitable for drilling applications. This research underscores the role of isopropyl hydrogen sulphate in developing materials with practical applications in the petroleum and natural gas industries (I. Orji et al., 2018).

Environmental Implications and Waste Management

Studies on sulphate reduction by hydrogen under hydrothermal conditions have implications for nuclear waste storage, demonstrating that isopropyl hydrogen sulphate can be relevant in environmental science, particularly in understanding processes that might occur in deep geological storage sites for nuclear waste. The research highlights the potential for using hydrogen to reduce sulphate in such settings, contributing to safer and more effective waste management strategies (L. Truche et al., 2009).

Safety And Hazards

Isopropyl hydrogen sulphate should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Ensure adequate ventilation and avoid ingestion and inhalation .

Relevant Papers There are several papers that discuss Isopropyl hydrogen sulphate. One paper discusses the use of Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents .

Propriétés

IUPAC Name |

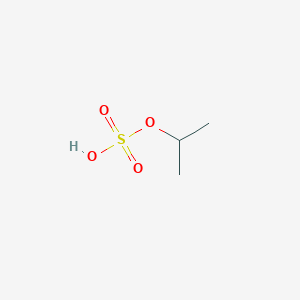

propan-2-yl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNFTPCOZIGNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219202 | |

| Record name | Isopropyl hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl hydrogen sulphate | |

CAS RN |

6914-90-5 | |

| Record name | 1-Methylethyl hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)

![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)